Exclusive Late-Stage Intermediate for Flovagatran
According to the Drug Synthesis Database and the Trigen patent family (US 2005282757, EP 1466916), the target compound is intermediate (IV) in the sole published synthetic route to flovagatran. The compound undergoes chloride displacement with LiHMDS (→ aminoboronate V) followed by peptide coupling with Z‑D‑Phe‑L‑Pro‑OH and pinacol‑to‑diethanolamine transesterification–epimerization to yield the diethanolamine adduct (VIII), which upon acidic hydrolysis provides flovagatran [1][2]. No alternative α‑chloroalkyl boronate—such as 2‑(1‑chloroethyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 94242‑86‑1) or 2‑(chloromethyl)‑4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolane (CAS 83622‑42‑8)—has been demonstrated to yield an active thrombin inhibitor via this sequence.
| Evidence Dimension | Demonstrated synthetic utility toward an approved‑class pharmacophore |
|---|---|
| Target Compound Data | Documented as intermediate (IV) in flovagatran synthesis; downstream product flovagatran Ki = 9 nM (thrombin) |
| Comparator Or Baseline | 2‑(1‑Chloroethyl)‑pinacol boronate (CAS 94242‑86‑1): No published route to a thrombin inhibitor; 2‑(Chloromethyl)‑pinacol boronate (CAS 83622‑42‑8): Used only for chloromethyl insertion, not for δ‑functionalized amino boronate synthesis |
| Quantified Difference | Target compound is the exclusive intermediate yielding a nanomolar thrombin inhibitor; comparators have zero documented productivity toward this pharmacophore class |
| Conditions | Multi‑step synthesis: (i) Matteson one‑carbon insertion (CH₂Cl₂/LDA/ZnCl₂); (ii) LiHMDS substitution; (iii) mixed‑anhydride peptide coupling; (iv) DEA transesterification–epimerization; (v) acidic hydrolysis [1] |
Why This Matters
Procurement of this specific intermediate is mandatory for any group reproducing or scaling the published flovagatran route; generic α‑chloroalkyl pinacol boronates cannot substitute without a complete route redesign.
- [1] Drug Synthesis Database (Yaozh). Synthetic Route for Flovagatran – Intermediate (IV): 1-Chloro-4-methoxybutylboronate Pinacol Ester. View Source
- [2] Combe-Marzelle, S.M. et al. (Trigen, Ltd.). Peptide boronic acid compounds useful in anticoagulation. US 2005282757 A1, 2005; Boucher, O.V.A. (Trigen, Ltd.). Peptide boronic acid inhibitors. US 2006084592 A1, 2006; Madge, D.J. et al. (Trigen, Ltd.). Peptide boronic acids useful in making salts thereof. EP 1466916 B1, 2007. View Source
